(S)-1-Cyclopentyl-ethylamine physical and chemical properties
(S)-1-Cyclopentyl-ethylamine physical and chemical properties
This guide provides an in-depth technical analysis of (S)-1-Cyclopentyl-ethylamine , a critical chiral building block in medicinal chemistry. It synthesizes physicochemical data, manufacturing protocols, and application insights for researchers and drug development professionals.
A Critical Chiral Building Block in Medicinal Chemistry
Executive Summary
(S)-1-Cyclopentyl-ethylamine (also known as (S)-1-Cyclopentylethanamine) is a chiral primary amine featuring a cyclopentyl ring directly attached to a stereogenic center. It serves as a high-value pharmacophore in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK inhibitors) and G-protein coupled receptor (GPCR) ligands . Its rigid cycloaliphatic structure offers distinct metabolic stability and lipophilicity advantages over linear alkyl chains, making it a preferred motif for optimizing drug-target interactions.
Chemical Identity & Physical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (1S)-1-Cyclopentylethanamine |
| Common Name | (S)-1-Cyclopentyl-ethylamine |
| CAS Number | 150852-71-4 (Free Base) / 150852-73-6 (HCl Salt) |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| SMILES | CN |
| Chiral Center | C1 (S-configuration) |
Physicochemical Constants
Note: Experimental values may vary by synthesis method and purity. Always verify with a Certificate of Analysis (CoA).
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |
| Boiling Point | ~140–150 °C (Predicted @ 760 mmHg); ~105 °C @ 210 Torr (Analog) |
| Density | ~0.89 – 0.92 g/cm³ (20 °C) |
| pKa | ~10.5 (Conjugate acid) – Typical for alpha-chiral primary amines |
| Solubility | Soluble in water, methanol, ethanol, DCM; slightly soluble in hexanes |
| Optical Rotation | Specific rotation |
Synthesis & Manufacturing Methodologies
The production of (S)-1-Cyclopentyl-ethylamine requires strict stereocontrol to avoid racemization. Two primary industrial routes are employed: Biocatalytic Transamination (modern, high enantiomeric excess) and Classical Diastereomeric Salt Resolution .
Method A: Biocatalytic Transamination (Green Chemistry Route)
This method utilizes an (S)-selective
-
Substrate: Cyclopentyl methyl ketone
-
Amine Donor: Isopropylamine (sacrificial) or L-Alanine
-
Catalyst: (S)-Selective
-Transaminase (e.g., from Vibrio fluvialis or engineered variants) -
Cofactor: Pyridoxal-5'-phosphate (PLP)[4]
Experimental Workflow (DOT Diagram)
Figure 1: Biocatalytic synthesis workflow using (S)-selective transaminase for high enantiopurity.
Method B: Classical Resolution
For facilities lacking biocatalytic infrastructure, resolution of the racemic amine using chiral acids is a robust alternative.
-
Racemic Synthesis: Reductive amination of cyclopentyl methyl ketone with ammonia/H₂/catalyst.
-
Salt Formation: React racemate with (S)-Mandelic acid or (L)-Tartaric acid in ethanol.
-
Crystallization: The diastereomeric salt of the (S)-amine crystallizes preferentially.
-
Free Basing: Treat salt with NaOH to liberate the pure (S)-amine.
Analytical Characterization
Ensuring the optical purity of (S)-1-Cyclopentyl-ethylamine is paramount for downstream applications.
Chiral HPLC Method
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Column: Daicel Chiralpak® IG or AD-H (Amylose-based stationary phases are effective for amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low absorption requires high concentration or refractive index detector).
-
Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. Note: Derivatization with Mosher's acid chloride may be required for definitive NMR assignment.
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
2.65 (m, 1H, CH-N), 1.85-1.10 (m, 9H, Cyclopentyl + NH₂), 1.05 (d, 3H, CH₃). -
Diagnostic Signal: The doublet for the methyl group (
1.05 ppm) is sensitive to the chiral environment.
Applications in Drug Discovery
(S)-1-Cyclopentyl-ethylamine is a versatile "Magic Methyl" scaffold analog. Replacing a linear alkyl group with this moiety often improves metabolic stability (by reducing
Key Therapeutic Areas
-
Kinase Inhibitors: Used in the "hinge-binding" or "solvent-exposed" regions of ATP-competitive inhibitors (e.g., JAK, CDK inhibitors) to improve potency.
-
GPCR Ligands: Acts as a lipophilic anchor in chemokine receptor antagonists.
-
Vasoconstrictors: Structural precursor to Cyclopentamine (N-methyl analog), used historically as a nasal decongestant.
Derivatization Pathways (DOT Diagram)
Figure 2: Synthetic utility and downstream medicinal chemistry applications.
Safety & Handling (SDS Summary)
GHS Classification:
-
Danger: Highly Flammable Liquid and Vapor (Category 2).
-
Danger: Causes Severe Skin Burns and Eye Damage (Category 1B).
-
Warning: Harmful if Swallowed (Category 4).
Handling Protocols:
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic; keep tightly sealed.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.
-
Incompatibility: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.
References
-
PubChem. (2025).[1][3] Compound Summary: (S)-1-Cyclopentyl-ethylamine (CID 10678208).[2] National Library of Medicine.[2] [Link][2]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 1-Cyclopentylethylamine. [Link][1]
-
Savile, C. K., et al. (2010).[4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. (Foundational reference for Transaminase technology applied to bulky amines). [Link]
-
Breuer, M., et al. (2004). "Industrial methods for the production of optically active amines." Angewandte Chemie International Edition, 43(7), 788-824. [Link]
Sources
- 1. 1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-Cyclopentyl-ethylamine | C7H15N | CID 10678208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
